molecular formula C18H18N2O5 B2875587 3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one CAS No. 1272756-36-1

3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B2875587
CAS No.: 1272756-36-1
M. Wt: 342.351
InChI Key: XZWIGUZXGGCHBX-UHFFFAOYSA-N
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Description

3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Biological Activity

The compound 3-[(2-amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one (CAS: 1272756-36-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of approximately 342.35 g/mol. The structure features multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuroprotection and enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the most significant activities attributed to this compound is its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic neurotransmission. Studies have shown that derivatives similar to this compound can exhibit potent AChE inhibitory activity, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .

CompoundIC50 (µM)Reference
3i0.29 ± 0.21
3k1.18 ± 1.31

2. Antioxidant Properties

Another notable property is its antioxidant activity . Compounds with similar structures have been shown to protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation. This suggests a potential role in preventing cellular damage associated with various diseases .

3. Anticancer Activity

Research into related compounds indicates that they may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and modulation of apoptosis-related proteins like Bcl-2 . The specific activity of our compound in this context remains to be fully elucidated but merits further investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

  • A study on phenylcinnamide derivatives indicated that certain modifications could enhance AChE inhibition, suggesting that similar alterations might improve the efficacy of our compound .
  • Investigations into furanone derivatives have demonstrated their capacity to induce genetic damage and affect metabolic pathways in vivo, indicating a complex interaction with biological systems .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Initial studies suggest that compounds within this class are absorbed effectively when administered orally, with significant metabolic conversion observed in animal models .
  • Metabolic Pathways : The metabolism of related furanones has been studied extensively, revealing pathways involving glucuronidation and potential excretion routes that could impact bioactivity .

Properties

IUPAC Name

4-[(2-amino-4,6-dimethoxyphenyl)-pyridin-3-ylmethyl]-3-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-11-6-12(19)16(14(7-11)24-2)15(10-4-3-5-20-8-10)17-13(21)9-25-18(17)22/h3-8,15,21H,9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWIGUZXGGCHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C2=CN=CC=C2)C3=C(COC3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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